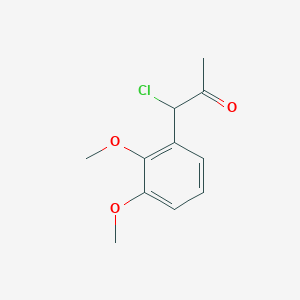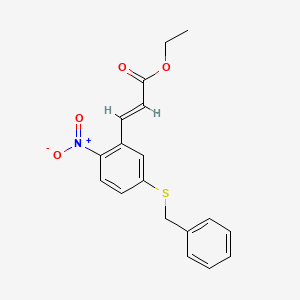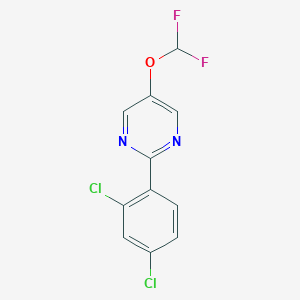
1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO3 It is a chlorinated derivative of 1-(2,3-dimethoxyphenyl)propan-2-one, featuring a chloro group attached to the first carbon of the propanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one can be synthesized through various methods. One common approach involves the chlorination of 1-(2,3-dimethoxyphenyl)propan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or ammonia in ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-chloro-1-(2,3-dimethoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-chloro-1-(2,3-dimethoxyphenyl)propanoic acid.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Biological Studies: Studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The chloro group can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby altering their function.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-Dimethoxyphenyl)propan-2-one: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
1-Bromo-1-(2,3-dimethoxyphenyl)propan-2-one: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
1-Chloro-1-(3,4-dimethoxyphenyl)propan-2-one: Similar structure but with different positions of the methoxy groups, which can influence its chemical properties and reactivity.
Uniqueness
1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one is unique due to the specific positioning of the chloro and methoxy groups, which confer distinct reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis and a valuable compound for research in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H13ClO3 |
|---|---|
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
1-chloro-1-(2,3-dimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO3/c1-7(13)10(12)8-5-4-6-9(14-2)11(8)15-3/h4-6,10H,1-3H3 |
Clave InChI |
WDRCUXDHIQXBDI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)

![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)




![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)






